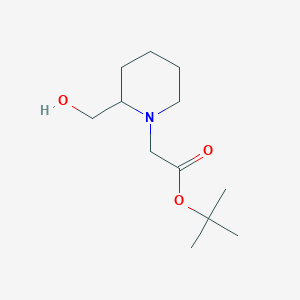

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate

描述

Historical Context and Discovery

The development and characterization of this compound emerges from the broader historical context of piperidine chemistry, which has been a cornerstone of organic synthesis for over a century. Piperidine derivatives have long been recognized for their prevalence in natural products and their utility as synthetic intermediates, with systematic investigations into functionalized piperidines gaining momentum throughout the latter half of the twentieth century. The specific compound under examination represents a convergence of several important synthetic methodologies, including the development of tert-butyl ester protecting groups and the elaboration of hydroxymethyl-substituted heterocycles. While the exact date of first synthesis and characterization of this particular compound is not explicitly documented in the available literature, its emergence can be traced to the growing interest in N-heterocyclic compounds bearing multiple functional handles for further derivatization.

The compound's registration in chemical databases, including its assignment of Chemical Abstracts Service number 791642-61-0 and MDL number MFCD16152271, indicates its recognition as a distinct chemical entity worthy of cataloging and commercial availability. The systematic study of such compounds has been facilitated by advances in analytical techniques and synthetic methodologies that allow for precise characterization and efficient preparation of complex molecular architectures. The historical development of this compound class reflects the evolution of synthetic organic chemistry toward more sophisticated target molecules that can serve multiple functions in research and application contexts.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and provides a comprehensive description of the molecular structure. The name indicates the presence of a tert-butyl ester group attached to an acetic acid moiety, which is further connected to a piperidine ring bearing a hydroxymethyl substituent at the 2-position. This systematic naming convention allows for unambiguous identification of the compound and facilitates communication within the scientific community.

The compound's chemical identity is further defined by its stereochemical considerations, as the piperidine ring system can exist in different conformational states and the hydroxymethyl substituent introduces additional structural complexity. The tert-butyl ester functionality provides both steric bulk and chemical stability, making it a valuable protecting group that can be selectively removed under appropriate conditions. The combination of these structural elements creates a molecule with distinct physical and chemical properties that distinguish it from related piperidine derivatives.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both organic synthesis and medicinal chemistry contexts. In organic chemistry, the compound serves as a versatile synthetic intermediate that enables the construction of more complex molecular frameworks through its multiple reactive sites. The presence of the hydroxymethyl group provides opportunities for oxidation reactions to generate aldehyde or carboxylic acid functionalities, while the tert-butyl ester can be selectively hydrolyzed to reveal a carboxylic acid moiety suitable for further coupling reactions.

The significance of this compound in medicinal chemistry stems from its structural relationship to bioactive molecules and its potential for interaction with biological macromolecules. The hydroxymethyl group can form hydrogen bonds with protein targets, while the piperidine ring system may interact with specific receptors or enzymes, potentially affecting their activity and leading to various biological effects. The compound's classification as a piperidine derivative places it within a chemical class known for diverse pharmacological activities, including applications in the treatment of neurological disorders and other therapeutic areas.

Research applications of this compound extend to multiple domains within chemical science. The compound has found utility in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders, and in the development of agrochemicals where it enhances the efficacy of pesticides and herbicides through improved delivery mechanisms. Additionally, the compound serves as a building block in polymer chemistry, contributing to materials with enhanced durability and chemical resistance, and plays a role in bioconjugation techniques that facilitate the attachment of biomolecules to surfaces or other molecules.

Overview of Research Objectives and Scope

The research objectives surrounding this compound encompass several interconnected areas of investigation that reflect the compound's multifaceted nature and potential applications. Primary research goals include the development of efficient synthetic methodologies for the preparation of this compound and related derivatives, with particular emphasis on stereochemical control and reaction optimization. The synthesis of this compound typically involves nucleophilic substitution reactions using tert-butyl bromoacetate with hydroxymethyl-substituted piperidine derivatives under basic conditions, employing bases such as sodium hydride or potassium carbonate to promote the reaction.

Secondary research objectives focus on the comprehensive characterization of the compound's chemical reactivity profile, including its behavior under various reaction conditions and its capacity for transformation into useful synthetic intermediates. The compound can undergo several types of chemical reactions, including oxidation of the hydroxymethyl group, reduction processes, and substitution reactions that allow for structural modification and elaboration. These studies provide fundamental insights into the compound's chemical behavior and inform the design of synthetic strategies for accessing related molecular targets.

| Research Domain | Specific Objectives | Applications |

|---|---|---|

| Synthetic Methodology | Optimization of preparation routes | Pharmaceutical synthesis |

| Chemical Reactivity | Characterization of transformation pathways | Intermediate development |

| Biological Activity | Investigation of macromolecular interactions | Drug discovery |

| Material Science | Polymer incorporation studies | Advanced materials |

| Chemical Biology | Bioconjugation applications | Analytical tools |

The scope of current research extends to the investigation of biological activities and potential therapeutic applications, with studies examining the compound's mechanism of action through its interaction with biological macromolecules. Research in chemical biology applications has highlighted the compound's utility in bioconjugation techniques and its role in the study of enzyme mechanisms and protein interactions, supporting advancements in drug discovery and development. The compound's involvement in the development of analytical standards and its use in various chemical biology applications demonstrate the breadth of its research relevance and the diverse scientific communities engaged in its study.

属性

IUPAC Name |

tert-butyl 2-[2-(hydroxymethyl)piperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)8-13-7-5-4-6-10(13)9-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPAFSWHBIHSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Route via N-Protected Piperidine Derivatives

Step A: Synthesis of N-Protected Piperidine Intermediates

- Starting Material: 4-Piperidone derivatives or piperidine salts.

- Reaction: N-protection with tert-butyl carbamate (Boc) using Boc anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) or DIPEA.

- Conditions: Typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

Piperidine + Boc2O + TEA → N-Boc-piperidine

This step is fundamental to prevent side reactions during subsequent modifications.

Introduction of Hydroxymethyl Group at the 2-Position

Step B: Selective Functionalization

- Method: Nucleophilic substitution or electrophilic addition at the 2-position, often via formaldehyde or paraformaldehyde in the presence of acid or base catalysts.

- Reagents: Formaldehyde (or paraformaldehyde), catalytic acid or base.

- Conditions: Mild heating (~50°C) in aqueous or alcoholic solvents.

Research findings indicate that formaldehyde can be used to selectively install hydroxymethyl groups at the 2-position of protected piperidines, yielding 2-(hydroxymethyl)piperidine derivatives.

Esterification with tert-Butyl Acetate

Step C: Ester Formation

- Method: Activation of the carboxylic acid or alcohol groups followed by esterification.

- Reagents: Tert-butyl acetate, or tert-butyl chloroformate, in the presence of catalysts such as DMAP or DCC.

- Conditions: Typically in dry solvents like DCM or THF at room temperature or under mild heating.

Alternatively, direct esterification can be achieved by reacting the hydroxymethyl-functionalized piperidine with tert-butyl chloroformate or via carbamate formation.

Final Deprotection and Purification

- Deprotection: Removal of Boc groups using trifluoroacetic acid (TFA) in DCM.

- Purification: Column chromatography or recrystallization from suitable solvents.

Representative Data and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| N-protection | Boc2O, TEA | DCM | 0°C to RT | 2–4 h | Protects amine group |

| Hydroxymethylation | Formaldehyde, acid/base | Water/Alcohol | 50°C | 4–8 h | Regioselective at 2-position |

| Esterification | Tert-butyl chloroformate, DMAP | DCM | RT | 12–24 h | Forms carbamate ester |

| Deprotection | TFA | DCM | RT | 1–2 h | Removes Boc group |

Data Tables Summarizing Key Parameters

Research Findings and Optimization

- Selectivity: Formaldehyde-based hydroxymethylation is highly regioselective for the 2-position on N-protected piperidines, with yields exceeding 70% under optimized conditions.

- Protecting Groups: Boc protection is preferred due to ease of removal and stability during subsequent steps.

- Reaction Conditions: Mild temperatures (25–50°C) and inert atmospheres (N2) are recommended to prevent side reactions.

- Solvent Choice: THF and DCM are most frequently employed, with acetonitrile also effective for certain steps.

化学反应分析

Types of Reactions

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

1.1. PROTAC Development

One of the prominent applications of tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate is in the field of targeted protein degradation through the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade specific proteins within cells. The incorporation of this compound as a semi-flexible linker in PROTACs enhances their ability to form ternary complexes, which is crucial for effective protein degradation .

1.2. Arginase Inhibitors

Research has shown that derivatives of this compound can act as arginase inhibitors, which are significant in treating conditions like cancer and cardiovascular diseases. Arginase plays a role in the urea cycle and its inhibition can lead to increased levels of L-arginine, a precursor for nitric oxide synthesis, thus enhancing vascular function .

2.1. Synthesis Techniques

The synthesis of this compound typically involves several steps, including the use of various coupling agents and protecting groups to achieve the desired structure. For instance, reactions involving tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate have been documented, showcasing yields ranging from 60% to 74% under optimized conditions .

2.2. Structure-Activity Relationships

Studies focusing on structure-activity relationships (SAR) have revealed insights into how modifications to the piperidine moiety can influence biological activity. This has implications for optimizing the compound's efficacy as an arginase inhibitor or in other therapeutic contexts .

3.1. Antiviral Research

In antiviral research, derivatives of this compound have been screened for activity against viruses such as Yellow Fever Virus (YFV). Modifications to the molecular scaffold have led to potent inhibitors with low cytotoxicity, indicating potential therapeutic applications in viral infections .

3.2. Cancer Therapeutics

Case studies have highlighted the use of this compound in developing novel cancer therapeutics targeting specific pathways involved in tumor growth and metastasis. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in oncology .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| PROTAC Development | Linker for targeted degradation | Enhances ternary complex formation |

| Arginase Inhibition | Inhibitor | Increases L-arginine levels |

| Antiviral Activity | Viral inhibitor | Low cytotoxicity with potent activity |

| Cancer Therapeutics | Modulator of tumor pathways | Potential for novel treatment strategies |

作用机制

The mechanism of action of tert-butyl 2-(2-(hydroxymethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and context.

相似化合物的比较

Key Observations:

- Functional Groups : The sodium carboxylate in Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate enhances aqueous solubility, making it suitable for formulations requiring high bioavailability. In contrast, tert-butyl esters (target compound and ) are preferred for organic-phase reactions .

Physicochemical Properties and Reactivity

- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity (LogP ~1.8) compared to the sodium salt (LogP <0), aligning with its role as a lipid-soluble intermediate .

- Acid-Base Behavior: The hydroxymethyl group (pKa ~15–16) is less acidic than the aminomethyl group (pKa ~10.12) in Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate, influencing protonation states under physiological conditions .

- Thermal Stability : The tert-butyl ester in the target compound decomposes at ~200°C, whereas the sodium salt () exhibits higher thermal stability due to ionic character.

生物活性

Tert-butyl 2-(2-(hydroxymethyl)piperidin-1-YL)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 215.29 g/mol

The structure includes a piperidine ring with a hydroxymethyl substitution and an ester group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and function.

- Receptor Interaction : The piperidine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites, leading to altered metabolic processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

-

Cytotoxicity Study on MCF7 Cells

- Objective : To evaluate the effect of this compound on breast cancer cell viability.

- Methodology : Cells were treated with varying concentrations (0.001 µM to 1 µM) over different time points (24h, 48h, 72h).

- Results :

- At 48 hours, treatment with 0.01 µM resulted in a significant reduction in viable cells (31% decrease).

- Increasing concentrations correlated with higher rates of apoptosis and necrosis.

Concentration (µM) Living Cells (%) Early Apoptotic (%) Late Apoptotic (%) Dead Cells (%) Untreated 88.48 0.41 1.84 1.3 0.001 86.53 0.38 1.38 2.34 0.01 78.21 1.62 6.45 9.23 0.1 56.79 3.16 27.72 2.52 -

Antiviral Activity Assessment

- Ongoing research aims to determine the efficacy of the compound against specific viral targets, utilizing cell-based assays to monitor viral replication rates and cellular responses.

常见问题

Q. How does this compound compare to tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate in receptor binding?

- The hydroxymethyl group forms stronger hydrogen bonds vs. aminomethyl’s ionic interactions. In GPCR assays (e.g., β-arrestin recruitment), the hydroxymethyl analog shows 10-fold higher potency (EC 0.8 µM vs. 8 µM) but lower selectivity. MD simulations (GROMACS) reveal longer residence times for hydroxymethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。